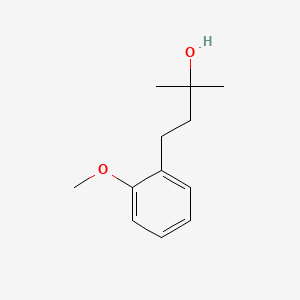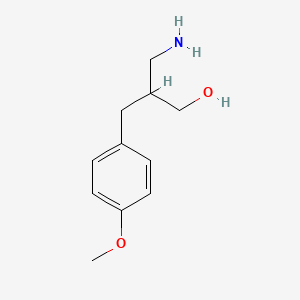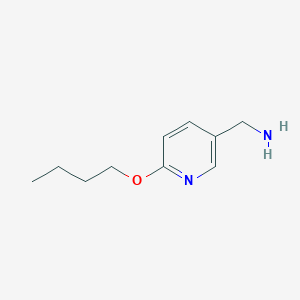![molecular formula C15H11Cl3N2O B15096143 4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15096143.png)
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenol and a pyrazole ring
Méthodes De Préparation
The synthesis of 4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the chlorination of the phenol group to obtain the target compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of specific catalysts and controlled reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in microbial growth and inflammation. This inhibition disrupts the normal biological processes of the target organisms, leading to their death or reduced activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol include:
5′-Chloro-2-(2′,4′-dichlorophenyl)-2′-hydroxy-4′-methylacetophenone: This compound shares a similar chlorinated phenol structure but differs in its additional functional groups.
Dichlorophen: Another chlorinated phenol compound with antimicrobial properties, used in veterinary medicine.
The uniqueness of this compound lies in its specific combination of a pyrazole ring and chlorinated phenol, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H11Cl3N2O |
|---|---|
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H11Cl3N2O/c16-8-2-4-15(21)11(5-8)14-7-13(19-20-14)10-3-1-9(17)6-12(10)18/h1-6,13,19,21H,7H2 |
Clé InChI |
ZJQBOCJNMDGEBH-UHFFFAOYSA-N |
SMILES canonique |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096070.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B15096081.png)
![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B15096083.png)

![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine](/img/structure/B15096091.png)

![1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B15096099.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096106.png)

![4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B15096117.png)

![N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B15096135.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B15096152.png)
